molecular formula C29H40N3O9P B237000 Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl ester CAS No. 128901-55-3

Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl ester

Cat. No. B237000
M. Wt: 605.6 g/mol
InChI Key: HLJZNCINMYDAOE-WIHVIGOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl ester, also known as Z-FAL-PLP-OMe, is a synthetic peptide that has gained significant attention in scientific research due to its potential applications in drug development. This peptide is a derivative of the natural peptide, phospholipase A2, which plays a crucial role in inflammation and immune response.

Mechanism Of Action

The mechanism of action of Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere involves its interaction with phospholipase A2. This interaction inhibits the activity of phospholipase A2, which is responsible for the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting the activity of phospholipase A2, Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere reduces inflammation and pain.

Biochemical And Physiological Effects

Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. In addition, Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere has been found to inhibit the growth of cancer cells. It has also been shown to have analgesic properties, reducing pain in animal models.

Advantages And Limitations For Lab Experiments

Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere has several advantages for lab experiments. It is stable under various conditions, making it easy to handle and store. In addition, it is relatively easy to synthesize, making it accessible to researchers. However, Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere has some limitations. It is expensive to synthesize, which may limit its use in large-scale experiments. In addition, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere. One potential direction is to further investigate its anticancer properties. Another potential direction is to explore its potential as a treatment for inflammatory diseases such as arthritis and multiple sclerosis. In addition, further research is needed to fully understand its mechanism of action and potential side effects.
Conclusion
In conclusion, Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere is a synthetic peptide with potential applications in drug development. Its anti-inflammatory and analgesic properties make it a promising candidate for the treatment of various inflammatory diseases. In addition, its ability to inhibit the growth of cancer cells makes it a potential anticancer agent. While further research is needed to fully understand its potential applications, Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere represents an exciting area of research in the field of peptide therapeutics.

Synthesis Methods

Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere is synthesized through a solid-phase peptide synthesis method. This involves the stepwise addition of amino acids to a resin-bound peptide chain. The peptide chain is then cleaved from the resin and purified using various chromatography techniques. The final product is obtained in the form of a white powder.

Scientific Research Applications

Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and multiple sclerosis. In addition, Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere has been found to inhibit the growth of cancer cells, making it a potential anticancer agent.

properties

CAS RN

128901-55-3

Product Name

Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl ester

Molecular Formula

C29H40N3O9P

Molecular Weight

605.6 g/mol

IUPAC Name

[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]oxy-[(1R)-3-methyl-1-[[(2S)-1-oxo-1-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propan-2-yl]amino]butyl]phosphinic acid

InChI

InChI=1S/C29H40N3O9P/c1-19(2)16-25(42(37,38)41-24(28(35)39-5)17-22-12-8-6-9-13-22)30-20(3)26(33)32-27(34)21(4)31-29(36)40-18-23-14-10-7-11-15-23/h6-15,19-21,24-25,30H,16-18H2,1-5H3,(H,31,36)(H,37,38)(H,32,33,34)/t20-,21-,24-,25+/m0/s1

InChI Key

HLJZNCINMYDAOE-WIHVIGOGSA-N

Isomeric SMILES

C[C@@H](C(=O)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1)N[C@@H](CC(C)C)P(=O)(O)O[C@@H](CC2=CC=CC=C2)C(=O)OC

SMILES

CC(C)CC(NC(C)C(=O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1)P(=O)(O)OC(CC2=CC=CC=C2)C(=O)OC

Canonical SMILES

CC(C)CC(NC(C)C(=O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1)P(=O)(O)OC(CC2=CC=CC=C2)C(=O)OC

synonyms

enzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl ester
Cbz-Ala-Ala-Leu(P)-(O)-Phe-OMe
CbzAAL(P)(O)FOMe

Origin of Product

United States

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